molecular formula C10H20N2O B12535402 (3S)-3-amino-1-(cyclopropylamino)heptan-2-one CAS No. 676145-57-6

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one

Cat. No.: B12535402
CAS No.: 676145-57-6
M. Wt: 184.28 g/mol
InChI Key: RRBXQUJIDMTEET-VIFPVBQESA-N
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Description

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one is a chiral small molecule of significant interest in medicinal chemistry and biochemical research. While detailed public information on this specific ketone is limited, a closely related diol analogue, (3S)-3-amino-1-(cyclopropylamino)heptane-2,2-diol, has been identified in structural databases . This highlights the research interest in this structural class. The related diol compound is documented as an experimental small molecule that has been studied for its interaction with bacterial methionine aminopeptidase (MetAP), an enzyme critical for prokaryotic protein synthesis and a potential target for antimicrobial agents . Researchers can leverage this high-purity compound to investigate its precise mechanism of action, selectivity, and potential as a lead structure in antibiotic discovery programs. The product is supplied with guaranteed purity and stability for reliable experimental outcomes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

676145-57-6

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one

InChI

InChI=1S/C10H20N2O/c1-2-3-4-9(11)10(13)7-12-8-5-6-8/h8-9,12H,2-7,11H2,1H3/t9-/m0/s1

InChI Key

RRBXQUJIDMTEET-VIFPVBQESA-N

Isomeric SMILES

CCCC[C@@H](C(=O)CNC1CC1)N

Canonical SMILES

CCCCC(C(=O)CNC1CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-1-(cyclopropylamino)heptan-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate heptane derivative.

    Amination: Introduction of the amino group at the third position is achieved through nucleophilic substitution reactions.

    Cyclopropylation: The cyclopropylamino group is introduced via cyclopropylation reactions, often using cyclopropylamine as a reagent.

    Oxidation: The ketone group at the second position is introduced through oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of (3S)-3-amino-1-(cyclopropylamino)heptan-2-one may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino and cyclopropylamino groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Secondary alcohols.

    Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-1-(cyclopropylamino)heptan-2-one involves its interaction with specific molecular targets and pathways. The amino and cyclopropylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ketone group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Biological Role/Target Key Findings/Mechanism Reference
(3S)-3-Amino-1-(cyclopropylamino)heptan-2-one C₁₀H₁₉N₂O Cyclopropylamino, amino, ketone ACC oxidase inactivation Binds active site, releases unstable intermediate
Telaprevir C₃₆H₅₅N₇O₆ Cyclohexyl, pyrazine, cyclopropylamino NS3/4A protease inhibitor Targets hepatitis C virus protease; cyclopropylamino enhances binding stability
1-Amino-2-cyclopropene-1-carboxylate C₄H₆N₂O₂ Cyclopropene, amino, carboxylate ACC oxidase inactivation Generates cyanoformate intermediate, decomposes to cyanide/CO₂
Heptan-2-one C₇H₁₄O Ketone Insect gland secretion component Constitutes ~40% of secretion; volatile signaling molecule
N-[3-Amino-1-(cyclobutylmethyl)-...hexane-2-carboxamide C₂₃H₃₆N₄O₄ Cyclobutylmethyl, azabicyclo Synthetic intermediate (patent) Cyclobutyl group reduces ring strain vs. cyclopropyl

Key Comparisons

Functional Analogues in Enzyme Inhibition (3S)-3-Amino-1-(cyclopropylamino)heptan-2-one and 1-amino-2-cyclopropene-1-carboxylate both target ACC oxidase but differ in mechanism. The former inactivates the enzyme via nucleophilic adduct formation, while the latter generates a reactive cyanoformate intermediate . Telaprevir shares the cyclopropylamino group but targets viral proteases. The cyclopropyl moiety enhances metabolic stability and binding affinity in both compounds, despite divergent applications .

Structural Analogues Heptan-2-one, the parent ketone, lacks amino substituents and serves as a volatile pheromone in insects. The addition of amino and cyclopropylamino groups in the target compound drastically alters its bioactivity from signaling to enzyme inhibition .

Synthetic Considerations Cyclopropylamino derivatives (e.g., intermediates in ) often require protective groups (e.g., dibenzylamino) to prevent side reactions during synthesis. Similar strategies likely apply to the target compound .

Notes

  • Discrepancies in molecular weight calculations (e.g., initial misestimation) emphasize the need for precise structural verification.
  • Evidence gaps (e.g., clinical applications) underscore the compound’s status as a research-stage molecule.

Biological Activity

(3S)-3-amino-1-(cyclopropylamino)heptan-2-one, also known as a cyclopropylamine derivative, is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10_{10}H22_{22}N2_2O2_2
  • Molecular Weight : 202.2939 g/mol
  • Classification : Small molecule, experimental drug

Biological Activity Overview

The biological activity of (3S)-3-amino-1-(cyclopropylamino)heptan-2-one has been investigated in several studies, revealing its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that derivatives of cyclopropylamines exhibit significant antiviral properties. For instance, compounds with similar structures have shown efficacy against various viruses, including herpes simplex virus (HSV) and hepatitis C virus (HCV). The specific mechanisms often involve inhibition of viral replication and interference with viral entry into host cells.

CompoundVirus TargetIC50_{50} (µg/mL)
Compound AHSV-10.027
Compound BHCV4–14
Compound CInfluenza0.6

These findings suggest that (3S)-3-amino-1-(cyclopropylamino)heptan-2-one may possess similar antiviral properties, although specific data on this compound is limited.

Anticancer Activity

Cyclopropylamine derivatives have also been evaluated for their anticancer effects. The compound has shown promise in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Cell LineIC50_{50} (µg/mL)
Molt4/C813.2
L1210/016.2

In vitro studies have demonstrated that modifications to the cyclopropyl group can significantly influence the anticancer activity of related compounds, indicating a structure-activity relationship that warrants further investigation.

The mechanism by which (3S)-3-amino-1-(cyclopropylamino)heptan-2-one exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication.
  • Cellular Interaction : The compound may interact with cellular receptors or proteins that facilitate viral entry or replication.
  • Apoptosis Induction : By triggering apoptotic pathways in cancer cells, the compound may effectively reduce tumor growth.

Case Studies

Several studies have explored the biological activity of cyclopropylamine derivatives:

  • Study on Antiviral Efficacy : A study published in ACS Publications highlighted the antiviral potency of cyclopropyl derivatives against HSV and HCV, suggesting that structural modifications can enhance efficacy without increasing toxicity .
  • Anticancer Research : Research conducted on various cancer cell lines demonstrated that cyclopropylamine derivatives exhibit cytotoxic effects, with specific analogs showing lower IC50_{50} values compared to traditional chemotherapeutics .

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